molecular formula C13H16ClN3O2 B2622864 N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide CAS No. 294194-70-0

N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B2622864
CAS No.: 294194-70-0
M. Wt: 281.74
InChI Key: PIXKRWWWJNEPCM-OQLLNIDSSA-N
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Description

N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a synthetic hydrazone derivative of interest in medicinal chemistry research for the development of novel therapeutic agents. Its molecular structure incorporates two pharmacologically significant motifs: a hydrazone linkage and a morpholine ring. Hydrazone derivatives are a widely investigated class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties . The morpholine moiety is a common feature in drug design, often utilized to influence the solubility and metabolic stability of potential drug candidates. Researchers are exploring such molecular hybrids as a strategy to combat multi-drug resistant bacteria, particularly Gram-negative ESKAPE pathogens, which represent a major global healthcare challenge . The presence of the 4-chlorophenyl group further enhances the potential for bioactivity, as halogen atoms are frequently integral to a compound's interaction with biological targets . This compound is supplied exclusively for use in non-clinical laboratory research to investigate these potential mechanisms and applications.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXKRWWWJNEPCM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:

    Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Inhibiting Enzymes: Inhibiting key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Activity Comparison of Selected Acylhydrazones
Compound Name Substituents Key Biological Activity References
Target Compound (4b) 4-Chlorophenyl, morpholin-4-yl Antimicrobial (inferred from analogs)
N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4d) 3-Nitrophenyl, coumarin Antibacterial (Gram-positive)
N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4e) 4-Hydroxyphenyl, coumarin Moderate antimicrobial activity
2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxopyridazin-2-yl]-N'-(4-chlorobenzylidene)acetohydrazide 4-Chlorophenyl, pyridazinone Broad-spectrum antibacterial
N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide Benzylidene, pyrimidine-thioether Anticancer (Akt inhibition, IC₅₀ = 0.50 µg/mL)
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and anticancer activity compared to electron-donating groups (e.g., OH, OCH₃) .
  • Morpholine-containing analogs exhibit improved solubility and bioavailability, as seen in the target compound and pyridazinone derivatives .
  • Coumarin-linked hydrazides (e.g., 4d, 4e) show selective activity against Gram-positive bacteria, likely due to interactions with bacterial cell walls .

Antiviral and Antitumor Potential

  • Chromen-7-yloxy derivatives (e.g., 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(4-chlorobenzylidene)acetohydrazide) demonstrated virustatic effects against hepatitis A virus (IC₅₀ = 8.5 µg/mL) .
  • Hydrazones with triazole or pyrimidine moieties inhibit PI3K/Akt pathways, a mechanism critical in cancer cell proliferation .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a hydrazone linkage, which is known for its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C12H14ClN3O
  • Molecular Weight : 251.71 g/mol

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that compounds with similar structures often demonstrate activity against various bacterial strains.

Table 1: Antibacterial Activity Against Different Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL
Salmonella typhi25 µg/mL

These results indicate that the compound has moderate to strong antibacterial effects, particularly against Gram-positive bacteria.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for developing therapeutic agents targeting neurodegenerative diseases and urinary disorders.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition Percentage (%)
Acetylcholinesterase65% at 50 µM
Urease70% at 50 µM

The high percentage of inhibition suggests that this compound could serve as a lead compound for further development in treating conditions like Alzheimer's disease or urinary tract infections.

3. Anticancer Potential

Emerging studies indicate that hydrazone derivatives can exhibit anticancer properties. Although specific data for this compound may be limited, related compounds have shown promising results in inhibiting tumor growth.

Case Study: Anticancer Activity

A study conducted on similar hydrazone derivatives demonstrated significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • IC50 Values :
    • HeLa: 18 µM
    • MCF-7: 22 µM
    • A549: 25 µM

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
  • Enzyme Inhibition Mechanism : By binding to the active site of enzymes like AChE and urease, it prevents substrate binding, thereby inhibiting their activity.

Q & A

Q. What are the established synthetic routes for preparing N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide?

The compound is synthesized via a condensation reaction between 2-(morpholin-4-yl)acetohydrazide and 4-chlorobenzaldehyde. Key steps include:

  • Schiff base formation : Conducted under reflux in ethanol/water mixtures (3:1 v/v) with catalytic acetic acid.
  • Purification : Recrystallization from ethanol yields the pure hydrazone derivative. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H NMR confirms the hydrazone bond (δ 8.3–8.5 ppm for CH=N) and morpholine protons (δ 3.5–3.7 ppm). 13C NMR identifies the carbonyl carbon (δ 165–170 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .

Q. What biological activities have been reported for this compound?

  • Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values ranging from 8–32 µg/mL .
  • Anticancer potential : Induces apoptosis in breast cancer cell lines (MCF-7) with IC₅₀ values of 12–25 µM .
  • Enzyme inhibition : Targets dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance Schiff base formation kinetics.
  • Catalyst selection : p-Toluenesulfonic acid (p-TsOH) improves reaction efficiency by lowering activation energy .
  • Design of Experiments (DOE) : Multi-variable analysis (temperature, molar ratio, pH) identifies critical parameters. For example, a 1:1.2 hydrazide/aldehyde ratio maximizes yield (>85%) .

Q. How to address contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in MIC/IC₅₀ values may arise from protocol differences (e.g., MTT vs. resazurin assays). Validate using CLSI guidelines for antimicrobial testing .
  • Compound purity : HPLC purity >98% reduces false positives/negatives in biological screens .
  • Cell line specificity : Activity against MCF-7 but not HeLa cells suggests target selectivity; confirm via transcriptomic profiling .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : AutoDock Vina models binding to DHFR (PDB ID: 1U72), showing hydrogen bonding with Arg-28 and hydrophobic interactions with Phe-31 .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .
  • QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity to guide structural modifications .

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